Cas no 1036592-02-5 (3-(3-Oxopiperazin-1-YL)propanoic acid)

3-(3-Oxopiperazin-1-YL)propanoic acid is a versatile heterocyclic compound featuring a piperazine ring with a ketone group at the 3-position and a propanoic acid side chain. This structure imparts reactivity suitable for pharmaceutical and organic synthesis applications, particularly as an intermediate in the development of bioactive molecules. The presence of both carbonyl and carboxylic acid functional groups allows for further derivatization, enabling the formation of amides, esters, or other conjugates. Its balanced polarity enhances solubility in common organic solvents, facilitating purification and handling. The compound’s stability under standard conditions makes it a reliable building block for medicinal chemistry research, particularly in the design of peptidomimetics or enzyme inhibitors.
3-(3-Oxopiperazin-1-YL)propanoic acid structure
1036592-02-5 structure
Product name:3-(3-Oxopiperazin-1-YL)propanoic acid
CAS No:1036592-02-5
MF:C7H12N2O3
MW:172.181781768799
MDL:MFCD10698220
CID:4672584
PubChem ID:28533671

3-(3-Oxopiperazin-1-YL)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-OXOPIPERAZIN-1-YL)PROPANOIC ACID
    • AB61580
    • 3-(3-Oxopiperazin-1-YL)propanoic acid
    • MDL: MFCD10698220
    • Inchi: 1S/C7H12N2O3/c10-6-5-9(4-2-8-6)3-1-7(11)12/h1-5H2,(H,8,10)(H,11,12)
    • InChI Key: MEPQLYCZCYIEQT-UHFFFAOYSA-N
    • SMILES: O=C1CN(CCC(=O)O)CCN1

Computed Properties

  • Exact Mass: 172.08479225g/mol
  • Monoisotopic Mass: 172.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6
  • XLogP3: -3.4

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 448.2±40.0 °C at 760 mmHg
  • Flash Point: 224.9±27.3 °C
  • Vapor Pressure: 0.0±2.3 mmHg at 25°C

3-(3-Oxopiperazin-1-YL)propanoic acid Security Information

3-(3-Oxopiperazin-1-YL)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-238801-10.0g
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5 95.0%
10.0g
$3131.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14614-5G
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5 95%
5g
¥ 6,844.00 2023-04-05
Life Chemicals
F2190-0657-5g
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5 95%+
5g
$1647.0 2023-09-06
TRC
O214196-1g
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5
1g
$ 500.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14614-1G
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5 95%
1g
¥ 2,263.00 2023-04-05
TRC
O214196-500mg
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5
500mg
$ 320.00 2022-06-03
Enamine
EN300-238801-1.0g
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5 95.0%
1.0g
$728.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14614-100mg
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5 95%
100mg
¥668.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14614-10g
3-(3-oxopiperazin-1-yl)propanoic acid
1036592-02-5 95%
10g
¥9986.0 2024-04-26
A2B Chem LLC
AV81593-500mg
3-(3-OXOPIPERAZIN-1-YL)PROPANOIC ACID
1036592-02-5 95%
500mg
$634.00 2024-04-20

Additional information on 3-(3-Oxopiperazin-1-YL)propanoic acid

Comprehensive Overview of 3-(3-Oxopiperazin-1-YL)propanoic acid (CAS No. 1036592-02-5): Properties, Applications, and Research Insights

3-(3-Oxopiperazin-1-YL)propanoic acid (CAS No. 1036592-02-5) is a specialized organic compound with a unique structural framework, combining a piperazine ring with a propanoic acid moiety. This heterocyclic derivative has garnered significant attention in pharmaceutical and biochemical research due to its potential as a building block for drug discovery and enzyme inhibition studies. Its molecular formula, C7H12N2O3, reflects a balance of hydrophilicity and lipophilicity, making it a versatile candidate for medicinal chemistry applications.

Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of compounds like 3-(3-Oxopiperazin-1-YL)propanoic acid. Researchers frequently search for "piperazine derivatives in drug design" or "carboxylic acid functional groups in bioactive molecules," underscoring its relevance. The compound's ketone group (3-oxo) and proton-donating carboxyl group enable diverse interactions with biological targets, aligning with current interests in small-molecule therapeutics and precision medicine.

From a synthetic perspective, 1036592-02-5 serves as a key intermediate in the preparation of peptidomimetics and GPCR-targeted ligands. Its piperazine core is a privileged scaffold in CNS drug development, addressing growing demand for neuropharmacological agents. Analytical techniques such as HPLC purity analysis and NMR spectroscopy are commonly employed to characterize this compound, topics frequently queried in academic and industrial research databases.

The compound's structure-activity relationship (SAR) has been explored in recent journal publications, particularly regarding its potential to modulate protein-protein interactions. With rising interest in "fragment-based drug design" and "metabolite analogs," 3-(3-Oxopiperazin-1-YL)propanoic acid offers valuable insights for hit-to-lead optimization strategies. Its logP value and hydrogen bonding capacity make it particularly interesting for bioavailability enhancement studies.

In material science applications, this compound has shown promise as a chelating agent for metal-organic frameworks (MOFs), coinciding with increased searches for "organic linkers in MOF synthesis." The zwitterionic nature of the molecule under physiological conditions contributes to its solubility profile, a critical parameter often investigated in preformulation studies.

Quality control protocols for CAS 1036592-02-5 typically involve mass spectrometry verification and residual solvent analysis, reflecting industry standards for high-purity intermediates. The compound's stability under various pH conditions has been documented in pharmacokinetic research, addressing common queries about "acid-sensitive functional groups" in drug development pipelines.

Emerging studies suggest potential applications in bioconjugation chemistry, where the compound's reactive sites enable selective modifications. This aligns with trending research areas like "antibody-drug conjugates" and "prodrug strategies." The crystal structure of related derivatives has been solved to inform rational drug design approaches, a subject of numerous patent applications in recent years.

Environmental and green chemistry considerations for synthesizing 3-(3-Oxopiperazin-1-YL)propanoic acid have gained attention, with focus on atom economy and catalytic methods. These aspects respond to growing industry demands for sustainable synthetic routes, frequently searched in conjunction with "piperazine-based compound preparation."

In conclusion, 3-(3-Oxopiperazin-1-YL)propanoic acid represents a multifaceted compound with expanding utility across life sciences and material innovation. Its CAS registry number 1036592-02-5 serves as a crucial identifier for researchers investigating heterocyclic carboxylic acids or developing targeted molecular probes. Ongoing research continues to uncover novel applications for this structurally intriguing molecule.

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(CAS:1036592-02-5)3-(3-Oxopiperazin-1-YL)propanoic acid
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